

Best practices for long-term storage and handling of Fezagepras

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Compound of Interest

Compound Name: Fezagepras

Cat. No.: B1681739

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Fezagepras Technical Support Center

Disclaimer: The development of **Fezagepras** was discontinued by Liminal BioSciences in July 2022.^{[1][2]} The decision was based on clinical trial data indicating its inferiority as a nitrogen scavenger compared to existing treatments, not on safety concerns.^{[1][2]} This information is critical for any researcher considering experiments with this compound. This guide is intended for informational purposes for researchers who may have access to **Fezagepras** from previous studies.

Frequently Asked Questions (FAQs)

Q1: What is **Fezagepras** and what was its intended mechanism of action?

A1: **Fezagepras** is a small molecule that was developed as an anti-inflammatory and anti-fibrotic agent.^[3] Its mechanism of action involves the modulation of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPAR alpha). It was also investigated for its properties as a "nitrogen scavenging" drug due to its conjugation with glutamine.

Q2: Why was the clinical development of **Fezagepras** discontinued?

A2: The development of **Fezagepras** was halted because results from a Phase 1a single ascending dose (SAD) clinical trial showed it was significantly less effective as a nitrogen

scavenger compared to sodium phenylbutyrate. The decision was not due to any safety issues observed during the trials.

Q3: What were the potential therapeutic areas for **Fezagepras**?

A3: **Fezagepras** was initially considered for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia. However, these indications were not pursued due to unfavorable pharmacokinetic (PK) data showing low plasma concentrations and high levels of metabolites. Later, its potential was explored in diseases associated with high plasma ammonia concentrations due to its nitrogen scavenging properties.

Q4: Is **Fezagepras** commercially available?

A4: Following the discontinuation of its development, **Fezagepras** is not commercially available as a therapeutic agent. Research-grade material may be available from specialized chemical suppliers.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Low bioavailability or plasma concentration in in-vivo experiments.	This aligns with findings from clinical trials which noted low plasma concentrations.	Consider alternative delivery routes or formulation strategies if feasible. Be aware that high metabolic conversion is a known characteristic of this compound.
Compound appears degraded or inactive.	Improper storage conditions.	Fezagepras sodium salt powder should be stored at -20°C. Ensure the compound has been stored under these conditions and protected from moisture.
Difficulty dissolving the compound.	Use of an inappropriate solvent.	For Fezagepras sodium, solubility has been reported in water (90 mg/mL), DMSO (60 mg/mL), and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL). Sonication is recommended to aid dissolution.
Unexpected off-target effects.	Fezagepras is known to modulate multiple receptors, including FFAR1 and PPAR alpha.	Review the known targets of Fezagepras and consider their potential roles in the observed effects.

Long-Term Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of **Fezagepras** for research purposes.

Parameter	Recommendation
Storage Temperature	Powder: -20°C for up to 3 years.
Form	The sodium salt is a white solid.
Light Sensitivity	Store in a light-resistant container.
Handling	Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols & Data

While detailed internal protocols from Liminal BioSciences are not publicly available, published information on their clinical trials provides insight into methodologies.

Pharmacokinetic (PK) Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of **Fezagepras**.

Methodology:

- Study Design: Phase 1, randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) studies were conducted in healthy volunteers. Doses up to 2400mg daily were administered for 14 days. A single ascending dose (SAD) trial was also performed.
- Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of **Fezagepras** and its metabolites.
- Analysis: Pharmacokinetic parameters such as C_{max}, T_{max}, and AUC would be calculated from the plasma concentration-time data. The major metabolite, a glutamine conjugate, was identified.

Nitrogen Scavenging Assay

Objective: To compare the nitrogen scavenging capability of **Fezagepras** with a control compound (Sodium Phenylbutyrate).

Methodology:

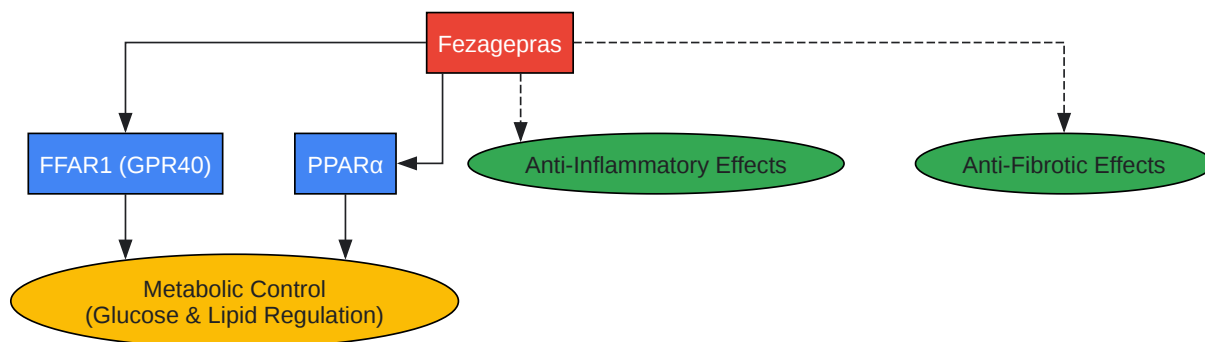
- Study Design: A Phase 1a single ascending dose (SAD), randomized, open-label, crossover study was conducted in healthy subjects.
- Endpoint: The primary endpoint would likely be the measurement of a biomarker of nitrogen scavenging, such as the excretion of phenylacetylglutamine in urine or changes in plasma ammonia levels after a nitrogen challenge.
- Results: The trial concluded that **Fezagepras** was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger.

Summary of Fezagepras Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O ₂	
Molecular Weight	206.28 g/mol	
CAS Number (Sodium Salt)	1254472-97-3	
SMILES	CCCCCc1cccc(c1)CC(=O)O	

Visualizations

Fezagepras Proposed Signaling Pathway



Pre-clinical Assessment

In Vitro Assays
(Receptor Binding)In Vivo Animal Models
(Fibrosis, Metabolic Disease)

Clinical Trials

Phase 1 MAD
(Safety & PK)Phase 1a SAD
(Nitrogen Scavenging)

Discontinuation of Development

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References

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